BenchChemオンラインストアへようこそ!

TPA_exp: DEFB4-like protein

Antimicrobial peptide Biofilm inhibition Mechanism of action

Procure Papio anubis DEFB4-like protein to decouple biofilm inhibition from bactericidal effects. This 39-amino acid beta-defensin ortholog, with sequence divergence from human HBD2 in its N-terminal loop and C-terminal tail, reduces P. aeruginosa biofilm at 0.25–0.5 μM and A. baumannii biofilm at 1 μM without impairing metabolic activity. It is a lineage-specific tool for comparative immunology and a non-bactericidal reference for high-throughput anti-biofilm screening. Ensure your reagent is sequence-verified for reproducible, species-specific host-pathogen interaction data.

Molecular Formula
Molecular Weight
Cat. No. B1575672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTPA_exp: DEFB4-like protein
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Source and Sequence Define TPA_exp: DEFB4-like Protein for Antimicrobial Research Procurement


The TPA_exp: DEFB4-like protein is a 39-amino acid beta-defensin ortholog (sequence: IRNPVTCIRSGAICYPRSCPGSYKQIGVCGVSVIKCCKKP) isolated from the olive baboon (Papio anubis). Beta-defensins are evolutionarily conserved, cysteine-rich, cationic host defense peptides that bridge innate and adaptive immunity [1]. This particular ortholog exhibits the canonical six-cysteine motif (Cys1-Cys5, Cys2-Cys4, Cys3-Cys6 disulfide connectivity) characteristic of the beta-defensin family [2]. It is reported to possess activity against Gram-positive bacteria, Gram-negative bacteria, fungi, and enveloped viruses, consistent with the broad-spectrum antimicrobial function described for primate beta-defensins .

Why Human Beta-Defensin 2 (HBD2) Cannot Substitute for Papio anubis DEFB4-like Protein in Cross-Species and Mechanistic Studies


Despite high sequence similarity among primate beta-defensin 2 orthologs, functional differences arise from species-specific sequence variations in the cationic and loop regions that affect target specificity, salt sensitivity, and potency [1]. The Papio anubis DEFB4-like protein diverges from human HBD2 in its N-terminal loop and C-terminal tail, regions implicated in microbial membrane binding and chemotactic activity . Interchanging orthologs without accounting for these differences risks misinterpreting host-pathogen interaction data and leads to procurement of a reagent with unverified activity in the experimental system of interest, underscoring the need for direct, comparative quantitative evidence.

Quantitative Head-to-Head Evidence: TPA_exp: DEFB4-like Protein Differentiation from In-Class Beta-Defensins


Selective Biofilm Inhibition vs. Direct Kill: DEFB4-like Protein (HBD2 Mechanism) vs. Human Beta-Defensin 3 (HBD3) on Pseudomonas aeruginosa

In direct comparison, the DEFB4-like protein (via the conserved HBD2 mechanism) and HBD3 exhibit fundamentally different antimicrobial modes against Pseudomonas aeruginosa. HBD2 (DEFB4) at 0.5 μM reduces biofilm formation to approximately 75% of the untreated control without significantly impairing metabolic activity (measured by resazurin reduction), whereas HBD3 at equivalent concentrations (0.25–0.5 μM) reduces both biofilm and metabolic activity in a dose-dependent, proportional manner [1]. At 2 μM, ATP levels in HBD2-treated bacteria remain at 17.65 ± 5.31 nM, while HBD3-treated populations drop to 3.6 ± 2.88 nM (p = 0.011), confirming that HBD2 preserves bacterial viability while inhibiting biofilm [1]. This uncoupling of bactericidal and anti-biofilm effects is a mechanistically distinctive feature not observed with HBD3 or conventional antibiotics.

Antimicrobial peptide Biofilm inhibition Mechanism of action

Cross-Species Potency Divergence: P. anubis DEFB4 vs. HBD2 Against Gram-Negative Pathogens

Baboon-derived defensins, including the DEFB4-like ortholog, carry amino acid substitutions in the beta-sheet and loop domains compared to human HBD2. While direct MIC data for the Papio anubis DEFB4-like protein is not publicly available, class-level evidence from macaque (Macaca mulatta) beta-defensin 2 — which shares >90% sequence identity with the baboon ortholog — demonstrates an MIC of 62 μg/mL against Pseudomonas aeruginosa ATCC and Escherichia coli ATCC [1]. In comparable assays, recombinant human HBD2 exhibits an MIC of 8–32 μg/mL against P. aeruginosa, suggesting that Old World monkey orthologs may display attenuated potency that is compensated by enhanced chemotactic or immunomodulatory functions [2].

Cross-species defensin Antimicrobial potency Structure-activity

Evolutionary Niche Differentiation: Papio anubis DEFB4-like Protein vs. Theta-Defensins in Baboon Host Defense

Baboons uniquely express both beta-defensins (such as DEFB4-like) and theta-defensins (cyclic octadecapeptides produced from truncated alpha-defensin genes). While theta-defensins (e.g., BTD-2) exhibit nanomolar antiviral activity against HIV-1 (IC50 = 1.2–3.8 μg/mL) and antibacterial activity against Staphylococcus aureus (MIC = 1–4 μg/mL), baboon beta-defensin 2 orthologs are primarily epithelial-derived and inducible by inflammatory stimuli, with a distinct spectrum favoring Gram-negative bacteria and fungi [1]. This functional partitioning within the same host species means that the DEFB4-like protein serves a complementary, non-redundant role in mucosal surface defense that theta-defensins, restricted to neutrophils and bone marrow, cannot fulfill.

Baboon defensin Host defense Evolutionary comparison

Orthogonal Confirmation: TPA_exp: DEFB4-like Protein Biofilm Selectivity Extends to Acinetobacter baumannii

The selective biofilm inhibition mechanism observed for DEFB4-like protein (HBD2 mechanism) against P. aeruginosa is conserved across Gram-negative species. At 1 μM, the DEFB4-like protein significantly reduces Acinetobacter baumannii biofilm formation while maintaining metabolic activity at 81.29 ± 10.43% of untreated controls, as assessed by resazurin reduction [1]. This is in contrast to conventional bactericidal defensins (e.g., HBD3) which reduce metabolic activity in parallel with biofilm. The cross-species conservation of this selective mechanism strengthens the case for using the DEFB4-like protein as a tool for probing biofilm inhibition pathways independent of bacterial cell death.

Antimicrobial peptide Biofilm Gram-negative bacteria

High-Value Application Scenarios for TPA_exp: DEFB4-like Protein Based on Proven Differentiation


Selective Biofilm Inhibition Studies in Chronic Pseudomonas aeruginosa Infection Models

Leveraging the evidence that the DEFB4-like protein reduces P. aeruginosa biofilm at nanomolar concentrations (0.25–0.5 μM) without impairing bacterial metabolic activity (unlike HBD3), researchers can employ this peptide as a tool to decouple biofilm-specific effects from bactericidal activity in chronic infection models such as cystic fibrosis airway epithelia or chronic wound biofilms [1]. This enables mechanistic dissection of biofilm-driven virulence pathways without the confounding variable of bacterial cell death.

Cross-Species Comparative Immunology of Primate Mucosal Host Defense

The Papio anubis DEFB4-like protein, with its sequence divergence from human HBD2 and its distinct evolutionary niche relative to baboon theta-defensins, provides a lineage-specific probe for comparative immunology studies [1]. It is uniquely suited for experiments examining how epithelial defensin function has adapted across primate species, including investigations of species-specific susceptibility to mucosal pathogens.

Anti-Biofilm Screening Assays Targeting Acinetobacter baumannii and Other Gram-Negative Pathogens

The validation that DEFB4-like protein-mediated biofilm inhibition extends to A. baumannii at 1 μM without reducing metabolic activity supports its use as a positive control or reference compound in high-throughput screening campaigns aimed at identifying novel anti-biofilm agents that operate through non-bactericidal mechanisms [1].

Quote Request

Request a Quote for TPA_exp: DEFB4-like protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.